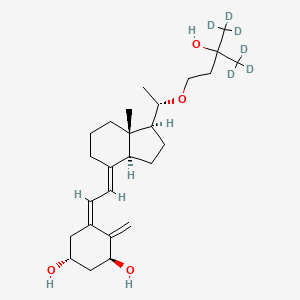
INCB054329
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
INCB054329 is a potent and selective BET protein inhibitor that targets BD1 and BD2 of BRD2, BRD3 and BRD4. In a panel of colon cancer cell lines, more than 50% are sensitive to INCB054329 treatment with IC50 values below 500 nM in cell proliferation assays. INCB054329 down-regulated c-Myc expression, and induced cell cycle arrest and apoptosis in sensitive colon cancer cell lines. Moreover, INCB54329 was efficacious in the RKO colon cancer xenograft model. INCB054329 as a single agent or in combination with other targeted therapies is potential useful for the treatment of colon cancer.
Aplicaciones Científicas De Investigación
1. Application in Myeloma Cells
INCB054329 has shown preclinical effectiveness in treating multiple myeloma. It suppresses the expression of cancer-related genes like c-MYC, FGFR3, and NSD2/MMSET/WHSC1. The drug sensitizes myeloma cells to other treatments, like fibroblast growth factor receptor inhibitors and JAK inhibitors, due to its impact on cell signaling pathways (Stubbs et al., 2018).
2. Treatment of Advanced Malignancies
INCB054329 has been investigated in clinical trials for advanced malignancies. It showed pharmacokinetic differences compared to other BET inhibitors and presented exposure-dependent thrombocytopenia as a limiting factor. This study provided insights into optimizing dosing strategies for better therapeutic outcomes (Falchook et al., 2019).
3. Phase 1/2 Clinical Study
A Phase 1/2 study of INCB054329 in patients with advanced malignancies demonstrated its safety and tolerability. The study also provided valuable pharmacokinetic and pharmacodynamic data, although dose-limiting toxicities were noted at higher doses. Some patients showed response to the treatment, indicating its potential effectiveness (Falchook et al., 2018).
4. Efficacy in Lymphoma Models
INCB054329 has shown efficacy in preclinical lymphoma models. It inhibited the growth of Hodgkin and non-Hodgkin lymphoma cell lines and showed enhanced anti-tumor efficacy when combined with other agents like bendamustine and PI3Kδ inhibitors (Stubbs et al., 2016).
5. Potential in Acute Myeloid Leukemia (AML)
In AML cell lines, INCB054329 induced apoptosis and cell cycle arrest, showing promise as a treatment option. It also primed AML cells for apoptosis when combined with Venetoclax, a BCL-2 inhibitor, suggesting its potential in combination therapy for AML (Ramsey et al., 2018).
6. Colorectal Cancer Models
INCB054329 displayed efficacy in colorectal cancer models both as a single agent and in combination with other targeted agents. It synergistically interacted with MEK inhibitors, suggesting its potential use in combination therapies for colorectal cancer treatment (Liu et al., 2015).
Propiedades
Nombre del producto |
INCB054329 |
|---|---|
Fórmula molecular |
C20H16FN7OS |
Apariencia |
Solid powder |
Sinónimos |
INCB054329; INCB-054329; INCB 054329.; none |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



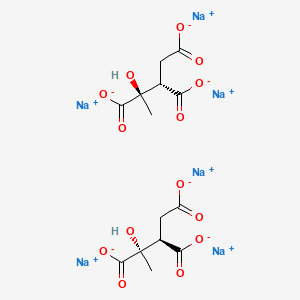
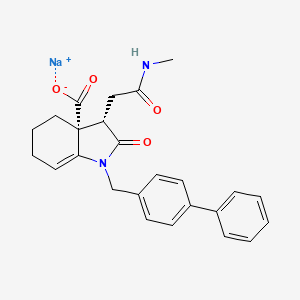

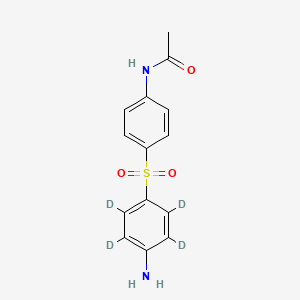
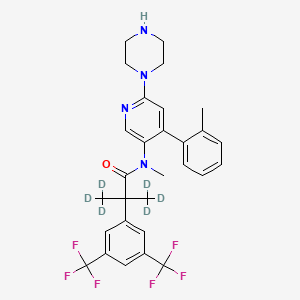

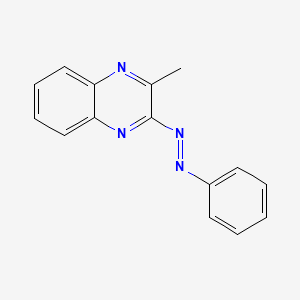
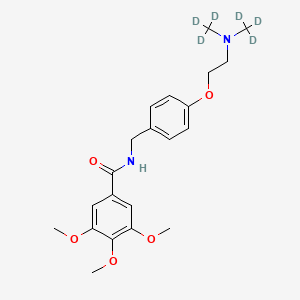
![2-[(E)-N-hydroxy-C-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbonimidoyl]-1H-indole-5-carboxylic acid](/img/structure/B1150037.png)


